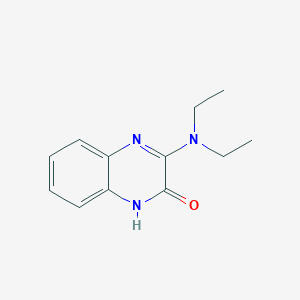
3-(diethylamino)quinoxalin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(diethylamino)quinoxalin-2(1H)-one” is a chemical compound with the molecular formula C12H15N3O . It contains a total of 32 bonds, including 17 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, and 6 aromatic bonds. The molecule also includes 2 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), 1 amidine derivative, and 1 tertiary amine (aliphatic) .
Synthesis Analysis
The synthesis of “3-(diethylamino)quinoxalin-2(1H)-one” has been a subject of research in recent years . Various sustainable protocols for the construction of C–C, C–N, C–P, C–S, and C–O bonds via the C–H functionalization of quinoxalin-2(1H)-ones have been developed .
Molecular Structure Analysis
The molecular structure of “3-(diethylamino)quinoxalin-2(1H)-one” is characterized by several features. It includes a total of 32 bonds, with 17 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, and 6 aromatic bonds. The molecule also includes 2 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), 1 amidine derivative, and 1 tertiary amine (aliphatic) .
Chemical Reactions Analysis
The chemical reactions of “3-(diethylamino)quinoxalin-2(1H)-one” have been studied, with a focus on the radical three-component cascade reaction of quinoxalin-2(1H)-one derivatives at the C3 position . These reactions have been categorized and discussed based on the kind of radical types involved .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(diethylamino)quinoxalin-2(1H)-one” include its molecular weight of 217.27 and its empirical formula of C12H15N3O . Its photophysical properties have been studied, particularly in comparison with those of coumarins, their oxygenated counterparts .
科学的研究の応用
- Anticancer Properties : Researchers have investigated the potential of quinoxalin-2(1H)-ones as anticancer agents. Their ability to inhibit specific enzymes or pathways involved in cancer cell growth makes them promising candidates for drug development .
- Antimicrobial Activity : Quinoxalin-2(1H)-ones exhibit antimicrobial properties, which could be harnessed to combat bacterial and fungal infections .
- Neuroprotective Effects : Studies suggest that these compounds may protect neurons from oxidative stress and neurodegenerative conditions .
- Analgesics and Anti-Inflammatory Agents : Quinoxalin-2(1H)-ones have been explored for their potential as pain relievers and anti-inflammatory drugs .
- Antidepressants : Some derivatives of this compound show promise as antidepressants, affecting neurotransmitter levels in the brain .
- Pesticides and Herbicides : Quinoxalin-2(1H)-ones possess pesticidal and herbicidal properties. Researchers have investigated their use in crop protection .
- Organic Semiconductors : Quinoxalin-2(1H)-ones can serve as building blocks for organic semiconductors used in electronic devices like solar cells and transistors .
- Transition Metal-Free C–H Functionalization : Recent advances include metal-free C–H functionalization of quinoxalin-2(1H)-ones, leading to the formation of C–C, C–O, C–N, C–P, and C–S bonds. These sustainable protocols offer environmentally benign synthetic routes in organic chemistry .
- Electrochemical Decarboxylative Alkylation : Electrochemical methods enable the direct C3 alkylation of quinoxalin-2(1H)-ones under metal- and additive-free conditions, expanding their synthetic utility .
Medicinal Chemistry and Drug Development
Pharmaceutical Applications
Agricultural Industry
Material Science and Organic Electronics
Chemical Synthesis and Functionalization
Biological Studies and Mechanistic Insights
将来の方向性
The future directions of research on “3-(diethylamino)quinoxalin-2(1H)-one” include further exploration of its C-3 functionalization, as this has recently emerged as a modern sustainable protocol . C-3 functionalized quinoxalin-2(1H)-ones offer robust applications in the medicinal, pharmaceutical, and agriculture industry .
作用機序
Target of Action
The primary targets of 3-(diethylamino)quinoxalin-2(1H)-one are the C–H bonds in biological molecules . The compound has been shown to have diverse biological activities and chemical properties, which are largely due to its ability to directly functionalize these bonds .
Mode of Action
3-(Diethylamino)quinoxalin-2(1H)-one interacts with its targets through a process known as C–H bond activation . This involves the compound attaching to the C–H bond, causing it to break and form new bonds. This can result in various changes, including arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation .
Biochemical Pathways
The activation of C–H bonds by 3-(diethylamino)quinoxalin-2(1H)-one affects several biochemical pathways. These include the pathways involved in the synthesis of various biological molecules, as the compound can introduce new functional groups into these molecules . The downstream effects of these changes can be diverse, depending on the specific molecules and pathways involved.
Pharmacokinetics
The compound’s ability to directly functionalize c–h bonds suggests that it may have good bioavailability, as this property could potentially enhance its absorption and distribution within the body .
Result of Action
The molecular and cellular effects of 3-(diethylamino)quinoxalin-2(1H)-one’s action are largely due to its ability to modify biological molecules through C–H bond activation . This can result in changes to the structure and function of these molecules, which can in turn affect various cellular processes.
Action Environment
The action of 3-(diethylamino)quinoxalin-2(1H)-one can be influenced by various environmental factors. For example, the compound’s ability to activate C–H bonds can be affected by the presence of other chemicals in the environment . Additionally, factors such as temperature and pH could potentially influence the compound’s stability and efficacy .
特性
IUPAC Name |
3-(diethylamino)-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-3-15(4-2)11-12(16)14-10-8-6-5-7-9(10)13-11/h5-8H,3-4H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXDYUZYHZDPNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26670029 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(diethylamino)quinoxalin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



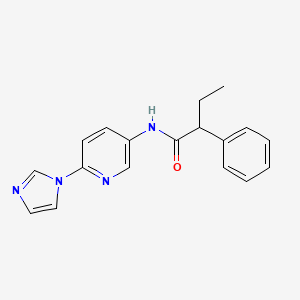
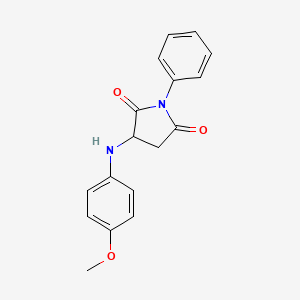

![4-isopropoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2638678.png)
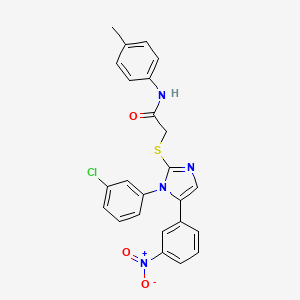
![2-Chloro-N-[(2-pyrrol-1-ylthiophen-3-yl)methyl]acetamide](/img/structure/B2638682.png)
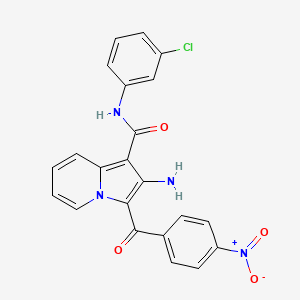
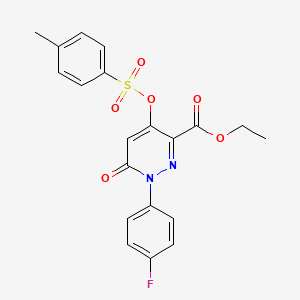
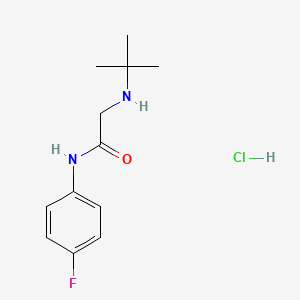
![1-(2-fluorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2638689.png)
![Ethyl 4-(acetyloxy)-3-[(acetyloxy)methyl]but-2-enoate](/img/structure/B2638690.png)
![N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2638693.png)